

IHVR-19029: A Technical Guide to a Broad-Spectrum Antiviral Deoxynojirimycin Derivative

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IHVR-19029, a novel N-alkylated derivative of 1-deoxynojirimycin (DNJ), has emerged as a potent host-targeted antiviral agent with broad-spectrum activity against a range of enveloped viruses. By competitively inhibiting the host's endoplasmic reticulum (ER) α -glucosidases I and II, **IHVR-19029** disrupts the crucial N-linked glycosylation pathway essential for the proper folding and maturation of viral glycoproteins. This mechanism effectively hinders viral assembly and morphogenesis, leading to a significant reduction in the production of infectious virions. This technical guide provides an in-depth overview of **IHVR-19029**, encompassing its mechanism of action, quantitative antiviral efficacy, pharmacokinetic profile, and detailed experimental protocols for its evaluation.

Core Concepts: Deoxynojirimycin and ER α -Glucosidase Inhibition

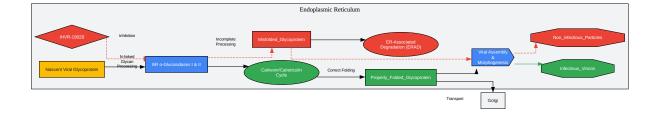
1-Deoxynojirimycin (DNJ) is a naturally occurring iminosugar, an analogue of glucose where the ring oxygen is replaced by a nitrogen atom[1][2]. This structural mimicry allows DNJ and its derivatives to act as competitive inhibitors of α -glucosidases, enzymes that hydrolyze α -glucosidic linkages[1][2]. In the context of viral replication, the key targets are the ER-resident α -glucosidases I and II[3].



These host enzymes are critical for the processing of N-linked glycans on newly synthesized viral envelope glycoproteins. The process, known as the calnexin/calreticulin cycle, ensures the correct folding and quality control of these proteins. Inhibition of ER α -glucosidases by DNJ derivatives like **IHVR-19029** leads to the accumulation of misfolded viral glycoproteins, which are subsequently targeted for degradation by the ER-associated degradation (ERAD) pathway. This ultimately disrupts the assembly of new, infectious viral particles[4].

Mechanism of Action of IHVR-19029

IHVR-19029 acts as a competitive inhibitor of ER α -glucosidases I and II. By binding to the active site of these enzymes, it prevents the cleavage of terminal glucose residues from the N-linked glycans of nascent viral glycoproteins. This disruption of the glycoprotein folding and quality control process is the primary mechanism of its antiviral activity.



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Mechanism of IHVR-19029 Antiviral Activity.

Quantitative Data In Vitro Antiviral Activity of IHVR-19029



The antiviral potency of **IHVR-19029** has been evaluated against a variety of hemorrhagic fever viruses. The 50% effective concentration (EC50) values are summarized in the table below.

Virus	Cell Line	Assay	EC50 (µM)	Cytotoxicity (CC50 in µM)	Selectivity Index (SI = CC50/EC50)
Dengue Virus (DENV)	HEK293	qRT-PCR	~5	>100	>20
Yellow Fever Virus (YFV)	HEK293	qRT-PCR	~62.5	>100	>1.6
Zika Virus (ZIKV)	HEK293	qRT-PCR	~88	>100	>1.1
Ebola Virus (EBOV)	HeLa	Immunofluore scence	16.9	>100	>5.9

Data compiled from Ma et al., 2018.

Pharmacokinetics of IHVR-19029 in Mice

Pharmacokinetic studies of **IHVR-19029** have been conducted in BALB/c mice. The compound exhibits low oral bioavailability, which has led to the development of ester prodrugs to improve its pharmacokinetic profile[5][6].

Single Intraperitoneal (IP) Injection (75 mg/kg)



Paramete r	Plasma	Liver	Spleen	Kidney	Lung	Heart
Cmax (ng/mL or ng/g)	~1500	~3000	~2500	~4000	~1500	~1000
Tmax (hr)	0.17	0.5	0.5	0.5	0.17	0.17
AUC (0-8h) (ngh/mL or ngh/g)	~1500	~7000	~5000	~8000	~2500	~1500
Half-life (t1/2) (hr)	~1.5	-	-	-	-	-

Data extrapolated from graphical representations in Ma et al., 2018.

Note: The preclinical development of **IHVR-19029** has been challenged by its low oral bioavailability and dose-limiting gastrointestinal side effects when administered orally. Ester prodrugs of **IHVR-19029** have been developed to enhance oral exposure and prevent off-target interactions with gut glucosidases[5].

Experimental Protocols In Vitro Antiviral Activity Assay (qRT-PCR)

This protocol describes the determination of the antiviral activity of **IHVR-19029** against Dengue, Yellow Fever, and Zika viruses in HEK293 cells.

- Cell Seeding: Seed HEK293 cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.
- Viral Infection: On the following day, infect the cells with the virus (e.g., DENV, YFV, or ZIKV) at a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C.
- Compound Treatment: After the 1-hour incubation, remove the viral inoculum and add fresh culture medium containing serial dilutions of **IHVR-19029**. Include a no-drug control.



- Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.
- RNA Extraction: After incubation, harvest the cells and extract total cellular RNA using a commercial RNA extraction kit.
- qRT-PCR: Perform one-step quantitative reverse transcription PCR (qRT-PCR) to quantify
 the viral RNA levels. Use primers specific for the target virus and a housekeeping gene (e.g.,
 β-actin) for normalization.
- Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the no-drug control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a doseresponse curve.
- Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTT assay) on uninfected
 cells treated with the same concentrations of IHVR-19029 to determine the 50% cytotoxic
 concentration (CC50).

In Vivo Efficacy in a Mouse Model of Ebola Virus Infection

This protocol outlines the evaluation of the in vivo efficacy of **IHVR-19029**, alone or in combination with favipiravir (T-705), in a lethal mouse model of Ebola virus (EBOV) infection.

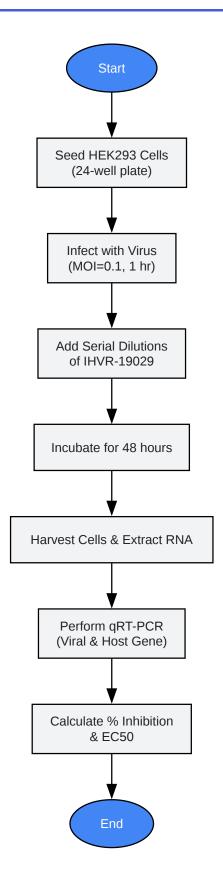
- Animal Model: Use 8-12 week old C57Bl/6 mice.
- Viral Challenge: Infect the mice with a lethal dose (e.g., 1000 plaque-forming units) of mouse-adapted EBOV via intraperitoneal (IP) injection.
- Treatment Regimen:
 - Initiate treatment immediately after infection.
 - Administer IHVR-19029 via IP injection at a suboptimal dose (e.g., 50 or 75 mg/kg), twice daily for 10 days.



- For combination studies, administer a suboptimal dose of favipiravir (e.g., 0.325 or 1.6 mg/kg) orally.
- Include control groups receiving vehicle only, **IHVR-19029** alone, and favipiravir alone.
- Monitoring: Monitor the mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy) and survival for at least 21 days post-infection.
- Data Analysis: Plot survival curves (Kaplan-Meier) and compare the survival rates between
 the different treatment groups using a statistical test such as the log-rank test. A significant
 increase in the survival rate in the treated groups compared to the vehicle control indicates
 antiviral efficacy.

Mandatory Visualizations Experimental Workflow for In Vitro Antiviral Assay





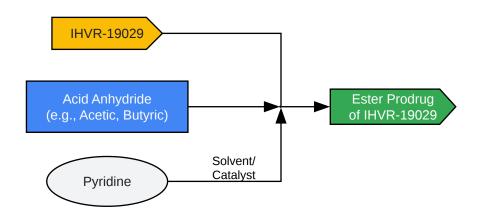
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Workflow for In Vitro Antiviral Efficacy Testing.



Synthesis of IHVR-19029 Ester Prodrugs

The synthesis of ester prodrugs of **IHVR-19029** is a key strategy to improve its oral bioavailability. The general scheme involves the reaction of **IHVR-19029** with the corresponding acid anhydrides.



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General Synthesis Scheme for IHVR-19029 Prodrugs.

Conclusion and Future Directions

IHVR-19029 is a promising deoxynojirimycin derivative with potent, broad-spectrum antiviral activity against enveloped viruses, particularly those causing hemorrhagic fevers. Its mechanism of action, targeting host ER α -glucosidases, presents a high barrier to the development of viral resistance. While challenges related to its pharmacokinetic profile have been identified, the development of ester prodrugs offers a viable strategy to enhance its therapeutic potential. Further research should focus on the clinical evaluation of these prodrugs, combination therapies to enhance efficacy, and the exploration of its antiviral activity against other emerging and re-emerging enveloped viruses. The synergistic effect observed with favipiravir in preclinical models highlights the potential of combination therapies to achieve better clinical outcomes[7].

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